

Application Note & Protocol: Measuring IL-1 β Inhibition by NK7-902 using ELISA

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Compound of Interest

Compound Name: NK7-902

Cat. No.: B15606143

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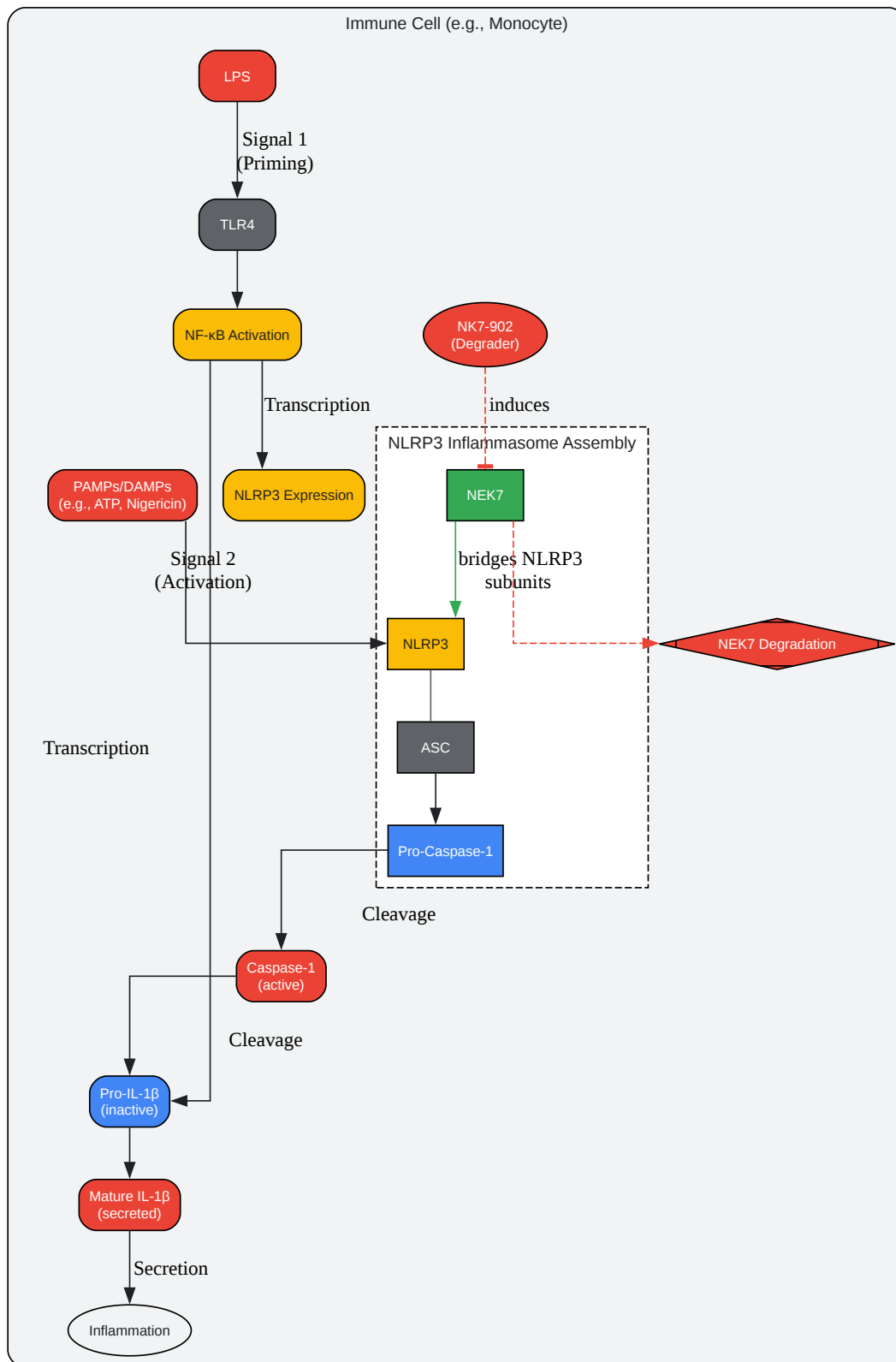
Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1 β (IL-1 β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response and is implicated in a wide range of inflammatory diseases.[1][2] Its production is tightly regulated and often requires a two-step activation process involving the inflammasome, a multi-protein complex.[3] The NLRP3 inflammasome, in particular, is activated by a variety of pathogenic and sterile insults, leading to the activation of caspase-1.[3][4] Activated caspase-1 then proteolytically cleaves the inactive precursor, pro-IL-1 β , into its mature and secretable 17 kDa form.[1][2][4][5]

Recent research has identified NIMA-related kinase 7 (NEK7) as a key mediator of NLRP3 inflammasome assembly and activation.[6] **NK7-902** is a novel, potent, and selective cereblon (CRBN)-based molecular glue degrader that targets NEK7 for proteasomal degradation.[6][7][8][9] By degrading NEK7, **NK7-902** is designed to block the activation of the NLRP3 inflammasome, thereby inhibiting caspase-1 activation and the subsequent production of mature IL-1 β . [6][10][11] This application note provides a detailed protocol for quantifying the inhibitory effect of **NK7-902** on IL-1 β production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) using a sandwich enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway: NK7-902 Inhibition of NLRP3/IL-1 β Axis



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Caption: **NK7-902** induces NEK7 degradation, preventing NLRP3 inflammasome assembly and IL-1 β maturation.

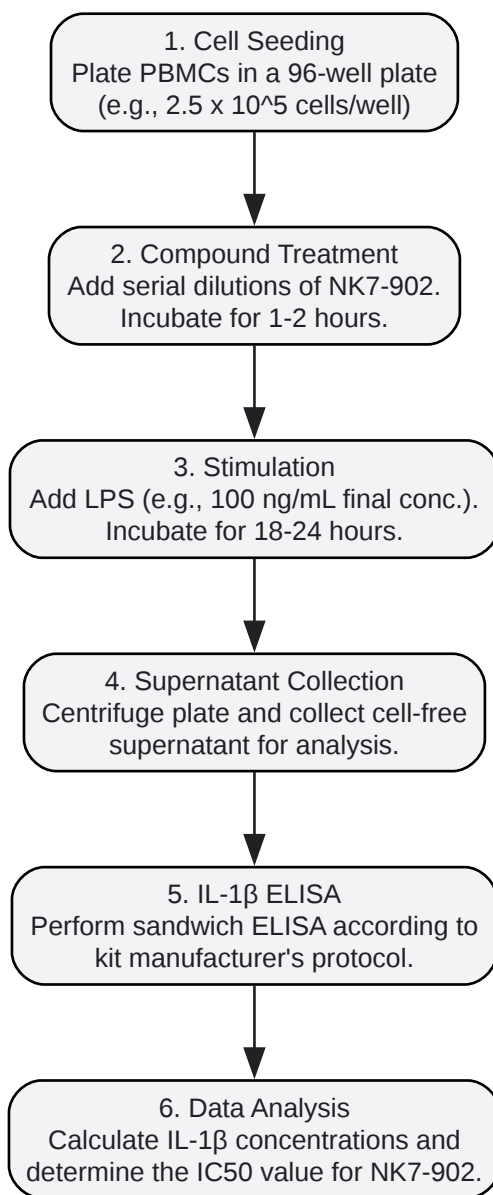
Experimental Protocol

This protocol details an in vitro assay to determine the dose-dependent inhibition of IL-1 β secretion from LPS-stimulated human PBMCs by **NK7-902**.

I. Materials and Reagents

- Cells: Cryopreserved human PBMCs
- Compound: **NK7-902** (prepare a 10 mM stock in DMSO, store at -20°C)
- Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
- ELISA Kit: Human IL-1 β ELISA Kit (e.g., Thermo Fisher Scientific, R&D Systems, RayBiotech)[12][13][14]
- Other Reagents: DMSO (cell culture grade), PBS (phosphate-buffered saline), Ficoll-Paque (for PBMC isolation if starting from whole blood)
- Equipment: 37°C CO₂ incubator, centrifuge, biosafety cabinet, microplate reader (450 nm), multichannel pipettes, sterile 96-well cell culture plates, sterile reagent reservoirs.

II. Experimental Workflow



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Caption: Workflow for assessing **NK7-902**-mediated inhibition of IL-1 β production in PBMCs.

III. Step-by-Step Procedure

A. Cell Preparation and Seeding

- Thaw cryopreserved human PBMCs according to the supplier's protocol.
- Wash the cells with complete RPMI media (RPMI-1640 + 10% FBS + 1% Pen-Strep).

- Perform a cell count and viability assessment (e.g., using Trypan Blue).
- Resuspend the cells in complete RPMI media to a final concentration of 2.5×10^6 cells/mL.
- Seed 100 μ L of the cell suspension into each well of a 96-well flat-bottom cell culture plate (2.5×10^5 cells/well).
- Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow cells to rest.

B. Compound Treatment

- Prepare serial dilutions of **NK7-902** in complete RPMI media. A suggested starting range is 10 μ M to 1 pM. Remember to prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest **NK7-902** dose (typically $\leq 0.1\%$).
- Add 50 μ L of the diluted **NK7-902** or vehicle control to the appropriate wells.
- Incubate the plate for 1-2 hours at 37°C, 5% CO₂. This pre-incubation allows the degrader to act on NEK7 before inflammatory stimulation.[\[10\]](#)

C. LPS Stimulation

- Prepare a working solution of LPS in complete RPMI media (e.g., 400 ng/mL for a 4x stock).
- Add 50 μ L of the LPS working solution to all wells except the "Unstimulated Control" wells. The final volume in each well should be 200 μ L, and the final LPS concentration will be 100 ng/mL.[\[15\]](#)
- Add 50 μ L of complete RPMI media to the "Unstimulated Control" wells.
- Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[\[16\]](#)

D. Supernatant Collection

- Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells.
- Carefully collect 150 μ L of the cell-free supernatant from each well without disturbing the cell pellet.

- Samples can be assayed immediately or stored in aliquots at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[12][17]

E. Human IL-1 β ELISA Perform the ELISA according to the specific manufacturer's instructions. The following is a generalized sandwich ELISA protocol.[12][14][17][18]

- Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibodies, as described in the kit manual. Allow all reagents to reach room temperature before use.
- Standard Curve: Create a standard curve by performing serial dilutions of the IL-1 β standard provided in the kit. A typical range is 0-1000 pg/mL.[17]
- Sample Addition: Add 50-100 μ L (as per kit instructions) of the standards and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.[12][14] Assay all samples and standards in duplicate.
- Incubation 1: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[14]
- Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer.[12][17]
- Detection Antibody: Add 100 μ L of the biotinylated detection antibody to each well.
- Incubation 2: Cover the plate and incubate (e.g., 1 hour at room temperature).[14]
- Washing: Repeat the wash step as described in step 5.
- Streptavidin-HRP: Add 100 μ L of Streptavidin-HRP conjugate to each well.
- Incubation 3: Cover the plate and incubate (e.g., 30-45 minutes at room temperature).[12][14]
- Washing: Repeat the wash step as described in step 5.
- Substrate Development: Add 100 μ L of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.[12][14]

- **Stop Reaction:** Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
- **Read Absorbance:** Immediately measure the optical density (OD) at 450 nm using a microplate reader. A reference wavelength of 550 nm can be used to correct for optical imperfections in the plate.[\[12\]](#)

IV. Data Analysis and Presentation

- **Standard Curve:** Average the duplicate OD readings for each standard. Subtract the mean OD of the blank (0 pg/mL standard). Plot the mean OD values against the known concentrations of the IL-1β standards. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
- **Sample Concentration:** Average the duplicate OD readings for each experimental sample and subtract the mean blank OD. Use the standard curve to interpolate the concentration of IL-1β (in pg/mL) for each sample.
- **Percent Inhibition:** Calculate the percentage of IL-1β inhibition for each concentration of **NK7-902** using the following formula:

$$\% \text{ Inhibition} = (1 - [(\text{IL-1}\beta)\text{Sample} - (\text{IL-1}\beta)\text{Unstimulated}] / [(\text{IL-1}\beta)\text{LPS Control} - (\text{IL-1}\beta)\text{Unstimulated}]) * 100$$

- **IC₅₀ Determination:** Plot the percent inhibition against the log concentration of **NK7-902**. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of **NK7-902** that causes 50% inhibition of IL-1β production.

Data Presentation

Table 1: Example Raw ELISA Data (Absorbance at 450 nm)

| Well ID | Content | OD ₁ | OD ₂ | Mean OD |
|---------|-------------------------|-----------------|-----------------|---------|
| A1, B1 | Blank (0 pg/mL) | 0.052 | 0.054 | 0.053 |
| C1, D1 | Standard (15.6 pg/mL) | 0.115 | 0.119 | 0.117 |
| E1, F1 | Standard (62.5 pg/mL) | 0.358 | 0.364 | 0.361 |
| G1, H1 | Standard (250 pg/mL) | 1.102 | 1.110 | 1.106 |
| A2, B2 | Standard (1000 pg/mL) | 2.451 | 2.463 | 2.457 |
| C2, D2 | Unstimulated Control | 0.088 | 0.092 | 0.090 |
| E2, F2 | LPS Control (Vehicle) | 1.855 | 1.865 | 1.860 |
| G2, H2 | LPS + NK7-902 (0.01 nM) | 1.681 | 1.673 | 1.677 |
| A3, B3 | LPS + NK7-902 (0.1 nM) | 1.150 | 1.162 | 1.156 |
| C3, D3 | LPS + NK7-902 (1 nM) | 0.543 | 0.535 | 0.539 |
| E3, F3 | LPS + NK7-902 (10 nM) | 0.189 | 0.195 | 0.192 |
| G3, H3 | LPS + NK7-902 (100 nM) | 0.095 | 0.091 | 0.093 |

Table 2: Calculated IL-1 β Concentration and Inhibition by **NK7-902**

| Treatment Group | Mean IL-1 β (pg/mL) | Std. Deviation | % Inhibition |
|-----------------------------|---------------------------|----------------|--------------|
| Unstimulated Control | 15.2 | 1.8 | N/A |
| LPS Control (Vehicle) | 750.5 | 35.1 | 0% |
| LPS + NK7-902 (0.01 nM) | 670.1 | 28.9 | 10.9% |
| LPS + NK7-902 (0.1 nM) | 465.8 | 21.4 | 38.7% |
| LPS + NK7-902 (1 nM) | 215.3 | 15.7 | 72.8% |
| LPS + NK7-902 (10 nM) | 65.7 | 8.2 | 93.1% |
| LPS + NK7-902 (100 nM) | 17.1 | 2.5 | 99.8% |
| Calculated IC ₅₀ | ~0.15 nM | N/A | N/A |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

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